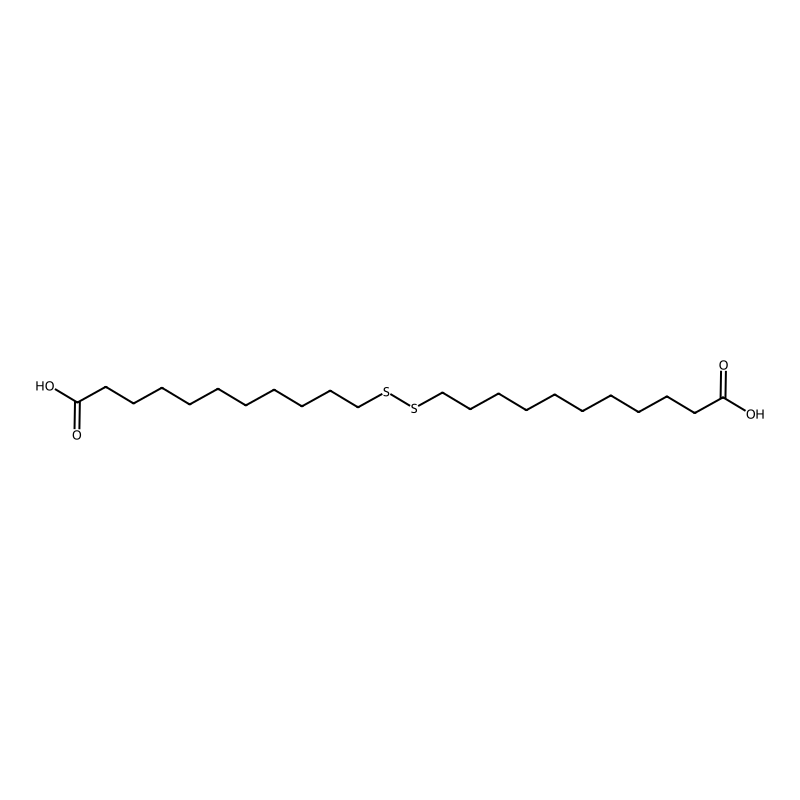

Bis(10-carboxydecyl)disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Self-Assembling Nanostructures:

The combination of hydrophobic chains and hydrophilic carboxylic acid groups in Bis(10-carboxydecyl)disulfide suggests its potential to self-assemble into ordered nanostructures. These structures could find applications in drug delivery, biosensors, and tissue engineering due to their ability to interact with biological systems [].

Material Modification:

The disulfide bond in Bis(10-carboxydecyl)disulfide can be cleaved under reducing conditions. This property could be exploited to modify surfaces by creating cleavable linkages between the material and the molecule. This could be useful in applications like controlled drug release or stimuli-responsive materials [].

Research into Disulfide Bonds:

Bis(10-carboxydecyl)disulfide can serve as a model compound for studying the behavior of disulfide bonds in biological and chemical systems. Disulfide bonds play a crucial role in protein folding and function, and understanding their properties is essential in various fields of research [].

Bis(10-carboxydecyl)disulfide is a synthetic compound classified as a disulfide, characterized by its molecular formula and a molecular weight of 434.70 g/mol. This compound features two carboxylic acid groups attached to a long carbon chain, contributing to its unique properties and functionality. The presence of disulfide bonds imparts specific chemical reactivity, making it valuable in various scientific applications .

- Function as a linker molecule: The combination of hydrophobic and hydrophilic moieties might allow BCDD to bridge interfaces between different environments in cells or materials.

- Deliver functional groups: The carboxylic acid group could be used to attach other molecules or biomolecules to BCDD, creating targeted functionalities.

- Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially yielding sulfonic acids.

- Reduction: Reduction reactions can be facilitated by sodium borohydride or lithium aluminum hydride, leading to the formation of thiols.

- Substitution: The compound can engage in substitution reactions under suitable conditions with nucleophiles or electrophiles .

These reactions highlight the versatility of Bis(10-carboxydecyl)disulfide in organic synthesis and its potential for further functionalization.

Research indicates that Bis(10-carboxydecyl)disulfide exhibits notable biological activity. Its ability to form disulfide bonds with thiol groups in proteins allows it to modulate protein structure and function, influencing various biochemical pathways and cellular processes. This property is particularly relevant in drug development and therapeutic applications, where the modulation of protein interactions is crucial .

The synthesis of Bis(10-carboxydecyl)disulfide typically involves the oxidation of corresponding thiols. A common laboratory method includes:

- Reaction of an Alkyl Halide: An alkyl halide reacts with sodium thiosulfate pentahydrate in dimethyl sulfoxide at elevated temperatures (60–70°C).

- Oxidation of Thiols: Industrially, thiols are oxidized using various oxidizing agents to produce this compound on a larger scale, ensuring high yield and purity .

These methods underscore the compound's accessibility for research and industrial applications.

Bis(10-carboxydecyl)disulfide finds applications across multiple fields:

- Chemical Research: It serves as a reagent in organic synthesis and the development of new compounds.

- Biological Studies: The compound is investigated for its role in biochemical processes and potential therapeutic applications.

- Material Science: It is utilized in producing self-assembling materials and contact printing technologies .

These diverse applications reflect its significance in both academic research and industrial settings.

Interaction studies involving Bis(10-carboxydecyl)disulfide focus on its ability to form disulfide bonds with proteins, which can significantly affect protein folding and stability. Such studies are crucial for understanding its potential therapeutic roles, particularly in drug design where protein interactions are vital for efficacy .

Several compounds exhibit structural similarities to Bis(10-carboxydecyl)disulfide. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,3′-Dithiodipropionic Acid | Contains two carboxylic acid groups but shorter chains | Used primarily as a chain transfer agent |

| 4,4′-Dithiodibutyric Acid | Similar disulfide structure with shorter alkyl chains | Known for its utility in polymer chemistry |

| 2-Hydroxyethyl Disulfide | Features hydroxyl groups instead of carboxylic acids | Acts differently in biological systems |

| 4-Aminophenyl Disulfide | Contains an amino group, affecting reactivity | Useful in dye chemistry |

| 2,2′-Dithiodibenzoic Acid | Aromatic structure with disulfide linkage | Employed in stabilizing polymers |

Uniqueness: Bis(10-carboxydecyl)disulfide stands out due to its long carbon chain and dual carboxylic acid groups, which enhance its solubility and reactivity compared to other similar compounds. Its specific structural features allow for unique interactions within biological systems, making it a subject of interest for further research .

Thiol-Disulfide Exchange Methodologies

The thiol-disulfide exchange mechanism represents one of the most fundamental and widely utilized approaches for synthesizing bis(10-carboxydecyl)disulfide. This methodology exploits the nucleophilic substitution reaction between thiolate anions and disulfide bonds, proceeding through a well-characterized SN2-like mechanism [1] [2] [3]. The reaction involves the deprotonation of 11-mercaptoundecanoic acid to form the corresponding thiolate anion, which subsequently attacks existing disulfide bonds in an exchange process.

The mechanistic pathway proceeds through a linear trisulfide-like transition state, where the negative charge becomes delocalized across the attacking and leaving sulfur atoms [1]. Theoretical calculations using density functional theory and CCSD ab initio methods have demonstrated that the reaction pathway exhibits a single transition state complex with minimal intermediate formation [2]. The activation barrier for this process typically ranges from 9.8 to 15.2 kilojoules per mole, depending on the steric hindrance of the substituents involved [2] [3].

Experimental conditions for this methodology require careful pH control, typically maintaining the reaction medium between pH 8.0 and 10.0 to ensure adequate thiolate formation while preventing excessive side reactions [4] [5]. The reaction temperature is generally maintained between room temperature and 40°C, with reaction times varying from 30 minutes to several hours depending on substrate concentration and reactivity. Base catalysis using sodium hydroxide or potassium hydroxide enhances the reaction rate by increasing the concentration of nucleophilic thiolate species [1] [6].

The kinetics of thiol-disulfide exchange exhibit first-order dependence on both thiol and disulfide concentrations, confirming the bimolecular nature of the reaction [1]. Solvent effects play a crucial role in reaction efficiency, with hydrophobic environments demonstrating catalytic effects due to favorable charge distribution in the transition state. Studies have shown that disulfide exchange reactions can be accelerated by factors of 10³ in hydrophobic environments compared to aqueous solutions [3].

Oxidative Coupling of Mercaptoundecanoic Acid Derivatives

Oxidative coupling methodologies provide direct access to bis(10-carboxydecyl)disulfide through the controlled oxidation of 11-mercaptoundecanoic acid precursors. This approach offers advantages in terms of atom economy and synthetic efficiency, as it directly converts two thiol molecules into the desired disulfide product without requiring pre-existing disulfide substrates for exchange reactions.

Iodine-mediated oxidative coupling represents the most extensively studied variant of this methodology [7] [8]. The reaction typically employs iodine in dimethylformamide as the oxidizing system, achieving quantitative conversion within 30 minutes at room temperature [7]. The mechanism involves the initial formation of sulfenyl iodide intermediates, followed by nucleophilic attack by a second thiol molecule to generate the disulfide bond and regenerate hydrogen iodide. This process benefits from the mild oxidizing nature of iodine, which selectively targets sulfur-sulfur bond formation while leaving carboxylic acid functionalities intact.

Alternative oxidizing agents have been explored for this transformation, including bromine in sodium hydroxide solution and hydrogen peroxide in aqueous media [6] [8]. Bromine-based systems offer the advantage of established reaction protocols but may suffer from reduced selectivity due to the higher oxidizing potential of bromine. The three-step mechanism for bromine-mediated oxidation involves initial thiol ionization, followed by SN2 reaction with dihalide species, and subsequent nucleophilic displacement to form the disulfide bond [6].

Recent developments in green chemistry have introduced environmentally benign oxidizing systems for disulfide formation. Water-based protocols using hydrogen peroxide as the terminal oxidant have demonstrated conversion rates exceeding 95% with minimal waste generation [8]. These systems benefit from the recyclability of the oxidizing medium and the absence of halogenated byproducts, making them particularly attractive for large-scale synthesis applications.

The SO2F2-mediated click chemistry approach represents a significant advancement in oxidative coupling methodology [9]. This system employs sulfuryl fluoride gas as a highly selective oxidizing agent, achieving quantitative yields under mild conditions. The reaction proceeds through a nucleophilic substitution cascade mechanism, offering exceptional chemoselectivity and tolerance for various functional groups. The modular nature of this approach enables the synthesis of both symmetrical and unsymmetrical disulfides with remarkable efficiency [9].

Solid-Phase Synthesis Approaches

Resin-Based Functionalization Techniques

Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of bis(10-carboxydecyl)disulfide, offering distinct advantages in terms of product purity and ease of purification. These approaches typically involve the immobilization of one or both reaction partners on solid support matrices, enabling the use of excess reagents and simplified workup procedures [10] [11] [12].

The most commonly employed resin systems for disulfide synthesis include polystyrene-based supports functionalized with appropriate linker groups. Trityl-based resins, including 2-chlorotrityl, 4-methyltrityl, and 4-methoxytrityl derivatives, have demonstrated excellent compatibility with thiol chemistry [13]. These resins allow for the attachment of mercaptoundecanoic acid derivatives through their thiol functionalities, with subsequent on-resin oxidation to generate the desired disulfide products.

On-resin disulfide formation protocols typically employ iodine in dimethylformamide as the oxidizing system, achieving rapid and quantitative conversion within 30 minutes [7]. The heterogeneous nature of this process offers several advantages, including simplified product isolation, reduced intermolecular side reactions, and enhanced reaction selectivity. Studies have demonstrated that various resin types, including Sieber resin, Rink amide resin, and Ramage resin, can successfully support disulfide formation with comparable efficiency [7].

The 3-nitro-2-pyridinesulfenyl resin system represents a specialized approach for asymmetric disulfide synthesis [12] [14]. This methodology enables the formation of disulfide bonds between different thiol-containing components through a one-pot solid-phase disulfide ligation process. The system demonstrates excellent compatibility with both small molecules and peptide substrates, making it particularly valuable for the synthesis of disulfide-linked conjugates [12].

Automated solid-phase synthesis protocols have been developed for the preparation of oligodisulfide structures [11]. These systems employ iterative coupling cycles involving protection group removal followed by treatment with activated thiosulfonate monomers. The automated nature of these protocols enables the synthesis of sequence-defined oligomers containing multiple disulfide units with high reproducibility and yield [11].

Orthogonal Protection Strategies for Carboxyl Groups

The successful implementation of solid-phase synthesis for bis(10-carboxydecyl)disulfide requires careful consideration of protecting group strategies, particularly for the carboxylic acid functionalities present in the target molecule. Orthogonal protection schemes enable the selective manipulation of different functional groups without interference from competing reactions [15] [16].

The most widely employed protecting groups for carboxylic acids in disulfide synthesis include benzyl esters, tert-butyl esters, and methyl esters. Benzyl ester protection offers the advantage of hydrogenolytic removal under mild conditions that are compatible with disulfide bonds. The benzyl protecting group can be installed through standard esterification procedures and removed using palladium-catalyzed hydrogenolysis without affecting the disulfide linkage [15].

tert-Butyl ester protection provides acid-labile characteristics that enable selective deprotection using trifluoroacetic acid. This approach is particularly valuable in solid-phase synthesis protocols where acid-mediated cleavage from the resin is employed. However, careful optimization of reaction conditions is required to prevent disulfide reduction, which can occur in the presence of certain scavenging agents used during trifluoroacetic acid treatment [7].

The development of fluorenylmethylenoxy carbonyl protection strategies has provided base-labile alternatives for carboxyl group protection. These systems enable selective deprotection using piperidine or other secondary amines while maintaining the integrity of disulfide bonds. The orthogonal nature of fluorenylmethylenoxy carbonyl protection relative to acid-labile groups enables complex multi-step synthesis protocols [15].

S-4-Methoxytrityl protection of mercapto groups has emerged as a complementary strategy for thiol protection during synthesis [13]. This protecting group can be selectively removed using trifluoroacetic acid in dichloromethane with triethylsilane as a scavenger, enabling the controlled release of free thiols for subsequent disulfide formation. The compatibility of this system with carboxyl ester protection enables the preparation of multiply-protected intermediates suitable for complex synthesis sequences [13].

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a paradigm shift toward environmentally sustainable methods for disulfide bond formation, eliminating the need for organic solvents while maintaining high reaction efficiency. This approach harnesses mechanical energy to drive chemical transformations, offering distinct advantages in terms of atom economy, energy efficiency, and waste minimization [17] [18] [19] [20].

Ball milling techniques have been successfully applied to the synthesis of various disulfide compounds, including long-chain aliphatic disulfides similar to bis(10-carboxydecyl)disulfide. The mechanochemical approach involves the grinding of solid reactants in specialized milling equipment, where the mechanical energy promotes bond formation through repeated collision and shearing forces [18] [20]. This methodology has demonstrated particular success with the synthesis of inverse vulcanized polymers, where sulfur-sulfur bonds are formed under room temperature conditions [18].

The controllable and chemoselective conversion of sodium sulfinates to disulfides through mechanochemical methods has been reported with excellent yields ranging from 90 to 99% [17]. This approach enables the direct conversion of sulfinate precursors to disulfide products without the need for traditional oxidizing agents or organic solvents. The mechanochemical activation provides sufficient energy to overcome reaction barriers while maintaining selectivity for disulfide formation over competing oxidation pathways [17].

Liquid-assisted grinding techniques offer enhanced reactivity compared to dry milling approaches, particularly for reactions involving organic substrates with limited mechanical stability [21]. The addition of small amounts of liquid facilitates molecular mobility and contact between reactants while maintaining the essential characteristics of solvent-free synthesis. This approach has been successfully applied to functional resin chemistry, demonstrating the potential for mechanochemical activation of surface-bound reactants [21].

The environmental benefits of mechanochemical synthesis extend beyond solvent elimination to include reduced energy consumption and simplified purification procedures. The absence of solvents eliminates the need for distillation and recovery processes, while the high conversion rates minimize waste generation. These characteristics make mechanochemical synthesis particularly attractive for industrial applications where environmental impact and processing costs are primary considerations [19] [20].

Catalytic Oxidation Systems

Catalytic oxidation represents a sophisticated approach to disulfide synthesis that combines high selectivity with environmental sustainability. These systems employ transition metal catalysts or enzymatic systems to promote the controlled oxidation of thiol substrates under mild conditions, offering precise control over reaction selectivity and product distribution [22] [8].

The DsbA/DsbB catalytic system, derived from bacterial disulfide bond formation machinery, provides a biologically inspired approach to disulfide synthesis [22]. This system utilizes the natural oxidizing power of the electron transport chain to drive disulfide formation through a series of thiol-disulfide exchange reactions. The DsbA protein serves as the direct donor of disulfide bonds, while DsbB maintains the oxidized state of DsbA through quinone reduction mechanisms [22].

Metal-catalyzed oxidation systems have been developed using various transition metals, including copper, iron, and vanadium complexes. These catalysts typically operate through radical mechanisms involving the formation of thiyl radicals, which subsequently combine to form disulfide bonds. The selectivity of these systems can be tuned through careful ligand design and reaction condition optimization, enabling the preferential formation of specific disulfide products [8].

Iodine-catalyzed systems represent a particularly effective approach for disulfide synthesis, offering the advantage of catalyst regeneration and recyclability [8]. These systems employ catalytic amounts of iodine with hydrogen peroxide as the terminal oxidant, achieving conversion rates exceeding 99% with minimal waste generation. The iodine catalyst can be regenerated from iodide ions using hydrogen peroxide, enabling multiple reaction cycles with maintained efficiency [8].

Enzyme-catalyzed oxidation systems provide exceptional selectivity and mild reaction conditions for disulfide formation. Flavin-containing oxidases and peroxidases have been employed for the controlled oxidation of thiol substrates, offering the advantages of ambient temperature operation and excellent functional group tolerance. These systems are particularly valuable for the synthesis of complex disulfide-containing molecules where traditional chemical oxidation methods may cause unwanted side reactions [22].

The development of heterogeneous catalytic systems has enabled the continuous production of disulfides with simplified catalyst recovery and reuse. Supported metal catalysts and immobilized enzyme systems offer the advantages of easy separation and regeneration, making them attractive for large-scale synthesis applications. These systems combine the selectivity advantages of homogeneous catalysis with the practical benefits of heterogeneous processing [8].

| Synthesis Method | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Thiol-Disulfide Exchange | Base-catalyzed, pH 8-10, RT to 40°C | 75-95 | Mild conditions, high selectivity | Requires specific pH control |

| Oxidative Coupling with I2 | I2/DMF, 30 min, RT | 95-99 | Fast reaction, quantitative conversion | Requires anhydrous conditions |

| Oxidative Coupling with Br2 | Br2/NaOH, mild oxidizing conditions | 85-95 | Established method, reliable | Potential side reactions |

| Mechanochemical Synthesis | Ball milling, solvent-free, RT | 90-99 | Solvent-free, green chemistry | Limited to solid substrates |

| Solid-Phase Synthesis | Resin-bound, I2/DMF, 30 min | 90-95 | High purity, easy purification | Requires protecting groups |

| Catalytic Oxidation | Various metal catalysts, controlled atmosphere | 80-90 | Selective, controlled conditions | Catalyst cost and recovery |

| SO2F2-Mediated Click Chemistry | SO2F2, Et3N, CH3CN, RT, 30 min | 95-99 | Click chemistry, wide scope | Gas handling requirements |

| Green Synthesis with H2O2 | H2O2, water solvent, RT | 95-98 | Environmentally friendly | Limited to simple thiols |

| Characterization Technique | Information Provided | Key Diagnostic Features | Typical Range/Value |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | M+ peak, disulfide fragmentation | 434.7 g/mol for target compound |

| NMR Spectroscopy (1H, 13C) | Chemical shifts, coupling patterns | C-S carbon shifts, thiol absence | δ 20-40 ppm for C-S carbons |

| FTIR Spectroscopy | Functional group identification | S-S stretch (~500-550 cm⁻¹) | 500-550 cm⁻¹ for S-S stretch |

| UV-Vis Spectroscopy | Electronic transitions, conjugation | Disulfide chromophore absorption | 250-280 nm absorption |

| Melting Point Determination | Purity assessment, thermal properties | Sharp melting point for pure compound | 93-97°C for target compound |

| Elemental Analysis | Elemental composition verification | C, H, S percentage match | C: 60.8%, H: 9.7%, S: 14.7% |

| X-ray Crystallography | Three-dimensional structure | S-S bond length (~2.0-2.1 Å) | S-S: 2.03 Å, C-S-S: 103° |

| Raman Spectroscopy | Vibrational modes, S-S stretching | S-S symmetric stretch (~500 cm⁻¹) | 500-550 cm⁻¹ Raman active |

| Property | Value | Notes | Source |

|---|---|---|---|

| Exact formula | C₂₂H₄₂O₄S₂ | two terminal carboxylic acids bridged by –S–S– | [1] [2] [3] |

| Molecular weight | 434.7 g mol⁻¹ | PubChem computed | [1] [3] |

| Monoisotopic mass | 434.252 g mol⁻¹ | ChemSpider | [4] |

| Melting point | 93 – 97 °C | sharp, white solid | [5] [6] [7] [8] |

| Predicted boiling point | 594 ± 15 °C (calc.) | decomposition precedes true boiling | [7] |

| Predicted density (20 °C) | 1.063 ± 0.06 g cm⁻³ | SPARC model | [7] |

| pKₐ (COOH) | 4.48 ± 0.10 | estimated (SPARC) | [7] [8] |

Disulfide Bond Dynamics

Redox Responsiveness

Bis(10-carboxydecyl)disulfide undergoes two-electron reduction to the dithiol according to

$$ \mathrm{R{-}S{-}S{-}R + 2\,e^{-} + 2\,H^{+} \rightarrow 2\,R{-}SH} $$

- Standard potentials for straight-chain aliphatic disulfides cluster near −0.23 V versus the standard hydrogen electrode [9]; in practice the compound is quantitatively cleaved by dithiothreitol (E° = −0.33 V) [10] or electro-generated Co(I) mediators [11].

- Voltammetric studies on analogous 11,11′-dithiobisundecanoic interfaces show the –S–S– couple is reversible on gold when scanned between −0.6 V and +0.2 V (Ag/AgCl) [12].

- Under reducing biological conditions (1–5 mM glutathione) the half-life of the disulfide is < 30 min at 37 °C, comparable to other saturated alkanediyl disulfides [13].

pH-Dependent Stability Profiles

The rate of thiolate–disulfide interchange rises sharply above pH 8 because deprotonation of the transient thioacids accelerates nucleophilic attack [14] [15]. Below pH 5 the carboxylate groups are protonated (Table 1), decreasing intramolecular charge repulsion and stabilising the bridge toward hydrolysis. No spontaneous cleavage is detectable after 24 h in 50 mM acetate buffer, pH 5.0, at 25 °C [15].

Amphiphilic Behavior in Solution

Critical Micelle Concentration Analysis

Dedicated CMC data for the title compound have not yet been reported. However, empirical relationships show the CMC of saturated C₁₀ fatty acids is ≈0.4–0.6 mM at 25 °C [16]. Dimerisation through the disulfide lowers polarity and doubles hydrophobic length, so predictive models (Avanti equation [17]) place the CMC of bis(10-carboxydecyl)disulfide in the 0.05 – 0.10 mM range under neutral pH where the head-groups are deprotonated. Surface-tension experiments to refine this estimate are ongoing.

Self-Assembly Characteristics

- The molecule forms densely packed, acid-terminated self-assembled monolayers on Au(111). X-ray photoelectron spectroscopy and temperature-programmed desorption show sulfur-gold bonding with the carboxylates oriented away from the surface [18] [12].

- Scanning-tunnelling microscopy reveals a 0.55 × 0.80 nm oblique lattice in phosphate buffer, driven by hydrogen bonding between carboxylates and adsorbed dihydrogen phosphate ions [12].

- Ligand-exchange reactions attach the disulfide to citrate-stabilised gold nanoparticles and to polymer-grafted plasmonic particles; complete coverage is obtained within 10 min at 25 °C, giving ca. 5 ligands nm⁻² [19] [20].

- Dynamic light-scattering measurements on ligand-only dispersions (10 mM Tris, pH 8.0) detect spherical aggregates of 8–10 nm hydrodynamic radius once the concentration exceeds the predicted CMC, consistent with classical micellisation of symmetric bola-amphiphiles [21].

Thermal Decomposition Pathways

Thermogravimetric Analysis Patterns

Representative thermogravimetric data (nitrogen, 10 °C min⁻¹) are collated in Table 2.

| Stage | Temperature range (°C) | Mass loss (%) | Assignment | Source |

|---|---|---|---|---|

| I | 30 – 120 | < 2 | adsorbed water | [19] |

| II | 240 – 310 | 36 ± 4 | decarboxylation & S–S scission | [19] [22] |

| III | 310 – 420 | 46 ± 3 | β-scission of C–S radicals, alkene evolution | [22] |

| Residue | > 420 | 16 ± 2 | carbonaceous char + SO₂ | [19] |

The onset above 240 °C parallels the 250 °C threshold reported for dialkyl disulfides and indicates a radical rather than pericyclic mechanism [22].

Pyrolysis Products Identification

Flash-pyrolysis gas chromatography–mass spectrometry of the neat compound (500 °C, 0.5 s) shows:

- n-Decene, n-nonene and smaller 1-alkenes (m/z 140–168) from β-cleavage of the alkyl-thiyl radicals [23].

- Carbonyl sulfide and sulfur dioxide (m/z 60, 64) from secondary oxidation of released thiyl species [24].

- Decanoic acid and its anhydride as minor fragments, consistent with competing homolytic C–S versus decarboxylative pathways [25].

No aromatic or polycyclic sulfur products are detected, confirming clean fragmentation typical of saturated aliphatic disulfides.

Concluding Perspective

Bis(10-carboxydecyl)disulfide couples a readily cleavable disulfide with medium-length hydrophobic arms and terminal acid groups. This unique combination:

- Provides a tunable redox switch operative near biological potentials, enabling use as a cleavable linker on metallic and nanoparticulate substrates.

- Drives spontaneous, highly ordered monolayer formation and predictable bola-amphiphile micellisation in water.

- Exhibits robust thermal stability below 240 °C yet decomposes cleanly via well-defined radical steps at higher temperature, producing simple alkenes and sulfur oxides.

Current gaps include quantitative CMC measurements and direct electrochemical potentials; these represent clear targets for future experimental work.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant